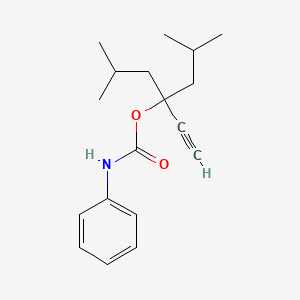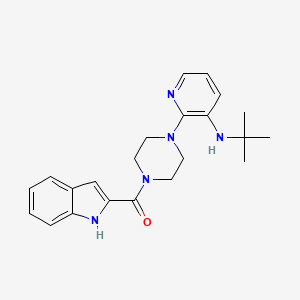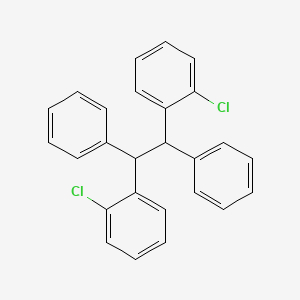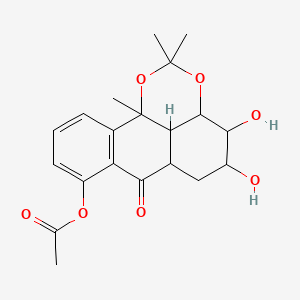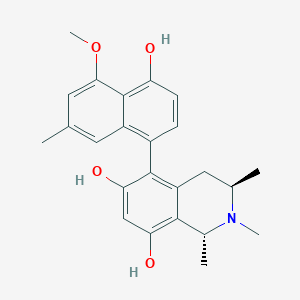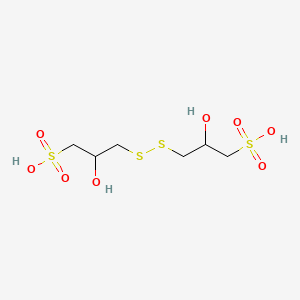
3,3'-Dithiobis(2-hydroxypropane-1-sulfonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) is a chemical compound known for its unique structure and properties. It is characterized by the presence of two thiol groups connected by a disulfide bond, along with hydroxyl and sulfonic acid groups. This compound is often used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) typically involves the reaction of 2-hydroxypropane-1-sulfonic acid with a disulfide-forming reagent. One common method is the oxidation of thiol groups in 2-hydroxypropane-1-sulfonic acid using an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol or mercaptoethanol.
Substitution: The hydroxyl and sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, mercaptoethanol.
Nucleophiles: Various nucleophiles can react with the hydroxyl and sulfonic acid groups under appropriate conditions.
Major Products Formed
Oxidation Products: Sulfonic acids.
Reduction Products: Thiol-containing compounds.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in redox reactions and as a stabilizing agent for proteins and enzymes.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiol groups, which can then participate in further chemical reactions. This redox activity is crucial for its role in stabilizing proteins and enzymes by forming and breaking disulfide bonds. The hydroxyl and sulfonic acid groups also contribute to its reactivity and solubility in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxypropane-1-sulfonic acid: Similar structure but lacks the disulfide bond.
3-Hydroxypropane-1-sulfonic acid: Contains a single hydroxyl and sulfonic acid group without the disulfide linkage.
2-Hydroxyethyl-1-ammonium 3-hydroxypropane-1-sulfonate: An ionic liquid with similar functional groups but different overall structure.
Uniqueness
3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly useful in applications requiring reversible redox reactions, such as protein stabilization and enzyme studies. The combination of hydroxyl and sulfonic acid groups also enhances its solubility and reactivity in aqueous solutions.
Properties
CAS No. |
16208-50-7 |
|---|---|
Molecular Formula |
C6H14O8S4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-hydroxy-3-[(2-hydroxy-3-sulfopropyl)disulfanyl]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H14O8S4/c7-5(3-17(9,10)11)1-15-16-2-6(8)4-18(12,13)14/h5-8H,1-4H2,(H,9,10,11)(H,12,13,14) |
InChI Key |
ZUFMFTGDCZKQRE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CS(=O)(=O)O)O)SSCC(CS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
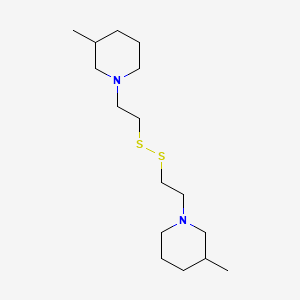
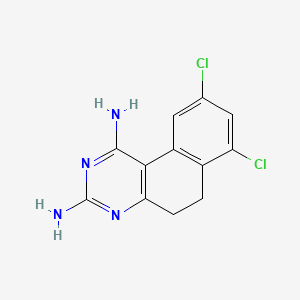
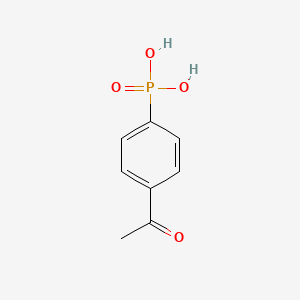
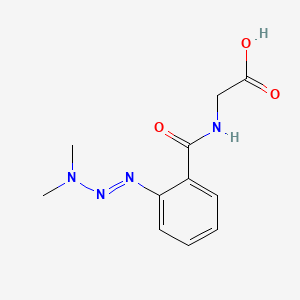
![6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione](/img/structure/B15195451.png)
![benzyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B15195458.png)

